molecular formula C35H56ClN5O6S2 B1225836 Zankiren hydrochloride CAS No. 138810-64-7

Zankiren hydrochloride

货号: B1225836
CAS 编号: 138810-64-7
分子量: 742.4 g/mol
InChI 键: KNHOFQRNQBONFF-RWGZXCQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 赞基伦盐酸盐的合成涉及多个步骤,从合适的氨基酸衍生物开始。关键步骤包括肽偶联反应、官能团的保护和脱保护,以及最终的纯化步骤。反应条件通常涉及在有机溶剂(如DMF(二甲基甲酰胺))中使用EDCI(1-乙基-3-(3-二甲氨基丙基)碳二亚胺)和HOBt(1-羟基苯并三唑)等偶联试剂。

工业生产方法: 赞基伦盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及自动肽合成仪和大规模纯化技术,如高效液相色谱 (HPLC)。

化学反应分析

反应类型: 赞基伦盐酸盐会发生各种化学反应,包括:

    氧化: 该反应可以修饰分子中的硫原子,可能影响其活性。

    还原: 该反应可用于将任何氧化的硫原子还原回其原始状态。

    取代: 赞基伦盐酸盐中的官能团可以被取代以创建具有潜在不同药理特性的衍生物。

常用试剂和条件:

    氧化: 在温和条件下使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。

    还原: 使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等试剂。

    取代: 根据所需的取代反应,在碱性或酸性条件下使用各种亲核试剂。

主要产物: 这些反应形成的主要产物通常是具有修饰的官能团的赞基伦盐酸盐衍生物,可用于研究构效关系。

科学研究应用

赞基伦盐酸盐在科学研究中具有广泛的应用:

作用机制

赞基伦盐酸盐通过特异性抑制肾素发挥作用,肾素是一种催化血管紧张素原转化为血管紧张素 I 的酶。这种抑制破坏了肾素-血管紧张素系统,导致血管紧张素 II(一种强效的血管收缩剂)的产生减少。因此,血压降低。 分子靶标包括肾素的活性位点,赞基伦盐酸盐在那里结合并阻止底物进入 .

类似化合物:

    阿利吉仑: 另一种作用机制相似但化学结构不同的肾素抑制剂。

    瑞米吉仑: 一种具有不同药代动力学特征的肾素抑制剂。

    依那吉仑: 一种早期的肾素抑制剂,与赞基伦盐酸盐相比特异性较低。

独特性: 赞基伦盐酸盐以其对肾素的高效力和特异性而独树一帜,使其成为研究和治疗应用中宝贵的工具。 它的拟肽性质使它能够有效地模拟天然底物,在其他抑制剂中具有竞争优势 .

相似化合物的比较

    Aliskiren: Another renin inhibitor with a similar mechanism of action but different chemical structure.

    Remikiren: A renin inhibitor with a different pharmacokinetic profile.

    Enalkiren: An early renin inhibitor with less specificity compared to zankiren hydrochloride.

Uniqueness: this compound is unique due to its high potency and specificity for renin, making it a valuable tool in both research and therapeutic applications. Its peptidomimetic nature allows it to effectively mimic natural substrates, providing a competitive edge over other inhibitors .

生物活性

Zankiren hydrochloride, a potent and specific renin inhibitor, has garnered attention in pharmacological research due to its significant role in managing hypertension. This compound operates by inhibiting renin, an enzyme critical in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables that illustrate its pharmacological effects.

This compound exerts its antihypertensive effects by specifically targeting and inhibiting renin. This inhibition prevents the conversion of angiotensinogen to angiotensin I, subsequently reducing the formation of angiotensin II, a potent vasoconstrictor. The resultant decrease in angiotensin II leads to vasodilation and lower blood pressure levels. The mechanism can be summarized as follows:

  • Inhibition of Renin : Zankiren binds to the active site of renin.
  • Reduced Angiotensin Production : Decreased conversion of angiotensinogen to angiotensin I.
  • Lower Blood Pressure : Resulting decrease in angiotensin II levels leads to vasodilation.

Pharmacokinetics

This compound demonstrates substantial bioavailability and dose-dependent pharmacological effects. A study involving 24 male volunteers revealed that oral administration resulted in significant reductions in blood pressure and plasma levels of renin, angiotensin I, and angiotensin II. The following table summarizes key pharmacokinetic parameters observed:

ParameterValue
BioavailabilityHigh
Dose Range10 mg to 250 mg
Peak Plasma ConcentrationAchieved within 1-2 hours
Half-LifeApproximately 6 hours

Case Study: Dose-Dependent Effects

A notable clinical trial assessed the effects of varying doses of this compound on healthy volunteers. Participants were administered doses ranging from 10 mg to 250 mg after undergoing a sodium depletion protocol. The results indicated:

  • Significant Blood Pressure Reduction : A statistically significant decrease in both systolic and diastolic blood pressure was observed (P < 0.01).
  • Renin Activity Suppression : There was a marked suppression of plasma renin activity correlating with the administered dose.

This study highlighted Zankiren's potential as an effective oral antihypertensive agent.

Additional Findings

Further research has shown that this compound not only reduces blood pressure but also has implications for cardiovascular health by modulating the RAAS. For instance, studies have indicated that long-term administration can lead to improved outcomes in patients with chronic kidney disease due to its protective effects against renal damage associated with hypertension.

Comparative Efficacy

When compared to other antihypertensive agents, Zankiren's efficacy is noteworthy:

Drug ClassMechanismEfficacy
Renin Inhibitors (Zankiren)Direct renin inhibitionHigh
ACE InhibitorsAngiotensin II formation inhibitionModerate
Angiotensin Receptor BlockersBlockade of receptor actionHigh

属性

CAS 编号

138810-64-7

分子式

C35H56ClN5O6S2

分子量

742.4 g/mol

IUPAC 名称

(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide;hydrochloride

InChI

InChI=1S/C35H55N5O6S2.ClH/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40;/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43);1H/t28-,30+,31+,32+,33-;/m1./s1

InChI 键

KNHOFQRNQBONFF-RWGZXCQOSA-N

SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O.Cl

手性 SMILES

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC=N2)NC(=O)[C@H](CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O.Cl

规范 SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O.Cl

Key on ui other cas no.

138810-64-7

同义词

((2S)-3-(4-methylpiperazin-1-yl)sulfonyl-2-(phenylmethyl)propionyl)-N-((1S,2R,3S)-1-cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-(3-(thiazol-4-yl)alaninamide
A 72517
A-72517
Abbott 72517
Abbott-72517
zankiren hydrochloride

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。